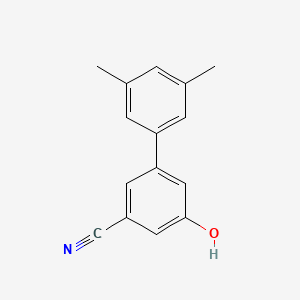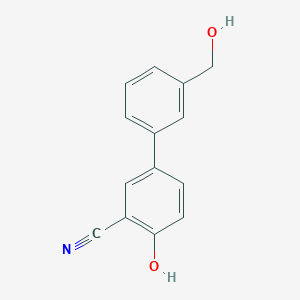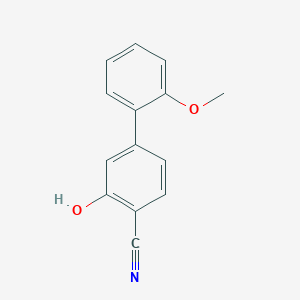
2-Cyano-5-(3-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(3-methoxyphenyl)phenol, 95% (2-CMPP) is a synthetic phenolic compound that is widely used in various scientific research applications. It is a versatile reagent that is relatively easy to synthesize and its properties make it suitable for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is widely used in scientific research as a reagent for various chemical reactions. It is used for the synthesis of polymers, for the synthesis of pharmaceuticals, and for the synthesis of materials with specific properties. It is also used in the production of dyes, pigments, and other compounds. Additionally, it is used in the synthesis of various compounds such as 2-cyano-3-methoxy-5-phenylphenol, which is used in the synthesis of polymers.
Wirkmechanismus
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a synthetic phenolic compound that is used in various scientific research applications. It has a phenolic group attached to a cyano group. This allows it to interact with a wide range of compounds and to act as a catalyst in various chemical reactions. The cyano group also allows it to interact with a wide range of compounds and to act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a synthetic phenolic compound that has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, 2-Cyano-5-(3-methoxyphenyl)phenol, 95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(3-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a wide range of applications. Additionally, it is highly stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be used in a solvent such as ethanol or dimethyl sulfoxide (DMSO). Additionally, its use in certain experiments may require special precautions due to its potential toxicity.
Zukünftige Richtungen
2-Cyano-5-(3-methoxyphenyl)phenol, 95% has a wide range of potential applications in the scientific research field. Future research could focus on developing more efficient synthesis methods for 2-Cyano-5-(3-methoxyphenyl)phenol, 95% and exploring its potential applications in the synthesis of polymers and pharmaceuticals. Additionally, research could focus on exploring the biochemical and physiological effects of 2-Cyano-5-(3-methoxyphenyl)phenol, 95%, as well as its potential therapeutic applications. Finally, research could focus on exploring the potential toxicity of 2-Cyano-5-(3-methoxyphenyl)phenol, 95% and developing methods to reduce its toxicity.
Synthesemethoden
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is synthesized by the condensation of 2-cyanophenol and 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 12 hours. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product is then recrystallized from ethanol to obtain a 95% pure sample of 2-Cyano-5-(3-methoxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZXGYBRBSGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684676 |
Source


|
| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261974-26-8 |
Source


|
| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














